

Influence of drying temperature and curing time on AKD esterification.

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Compound of Interest

Compound Name: ALKYL KETENE DIMER

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Technical Support Center: Alkyl Ketene Dimer (AKD) Sizing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of drying temperature and curing time on **Alkyl Ketene Dimer** (AKD) esterification for researchers, scientists, and drug development professionals utilizing paper-based platforms.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of AKD sizing?

A1: AKD sizing imparts water resistance to paper by forming a covalent bond with the hydroxyl groups of cellulose fibers. This chemical reaction, known as esterification, creates a hydrophobic β -keto ester linkage, which repels water. The overall process involves the retention of the AKD emulsion on the pulp fibers, the spreading of AKD on the fiber surface upon heating in the dryer section, and finally, the chemical reaction (curing) to form the ester bond.

Q2: How do drying temperature and curing time influence the effectiveness of AKD sizing?

A2: Drying temperature and curing time are critical parameters that directly impact the efficiency of AKD esterification. The curing of AKD is a time and temperature-dependent

process.[1] Higher temperatures accelerate the chemical reaction between AKD and cellulose. [2] An appropriate combination of temperature and time is necessary to ensure a sufficient degree of esterification, leading to optimal water resistance.

Q3: What is the typical temperature range for effective AKD curing?

A3: The ideal drying temperature for AKD sizing is generally between 90°C and 120°C.[3] The sizing reaction typically begins at temperatures around 95°C.

Q4: What happens if the drying temperature is too low or the curing time is too short?

A4: Inadequate drying temperature or insufficient curing time will result in incomplete esterification. This leads to a lower degree of sizing and poor water resistance. Unreacted AKD may remain on the fiber surfaces, which can lead to issues like "sizing reversion," a loss of water resistance over time.[3]

Q5: Can the drying temperature be too high?

A5: Yes, excessively high drying temperatures can also be detrimental. It may cause premature hydrolysis of the AKD or evaporation of the emulsion system, leading to instability and reduced sizing efficiency.[3] There is also a risk of thermal decomposition of AKD at very high temperatures (e.g., above 150°C), which can negatively impact sizing.[4]

Q6: Does AKD sizing continue to develop after the paper is manufactured?

A6: Yes, the AKD curing process can continue for a period after the paper leaves the paper machine, a phenomenon known as "post-curing" or "sizing development".[5] The rate of this continued reaction is influenced by storage conditions, particularly temperature.[6] This is why paper may exhibit an increase in water resistance during storage.

Troubleshooting Guides

Issue 1: Low Water Resistance (High Cobb Value)

Possible Causes:

- Inadequate Curing: The drying temperature was too low, or the time in the dryer section was too short for complete esterification.[1]

- **Low Retention of AKD:** Insufficient retention of the AKD emulsion on the fibers leads to less available reactant for esterification.
- **Incorrect pH:** AKD is most effective in a neutral to slightly alkaline pH range (typically 7.5-8.5).^[7] A pH below 6.0 significantly reduces its reactivity.^[7]
- **Interfering Substances:** Other chemical additives in the paper furnish may interfere with the AKD reaction.

Troubleshooting Steps:

- **Verify Dryer Section Temperature:** Ensure the temperature profile in the dryer section is within the recommended range for AKD curing (90-120°C).
- **Optimize Machine Speed:** If possible, reduce the machine speed to increase the residence time of the paper in the dryer section, allowing for more complete curing.
- **Check pH of the System:** Monitor and adjust the pH of the pulp slurry to the optimal range for AKD sizing.
- **Evaluate Retention Aid Program:** Assess the effectiveness of the retention aid system to ensure maximum retention of the AKD emulsion.
- **Review Chemical Additives:** Investigate potential interactions between AKD and other wet-end chemicals.

Issue 2: Sizing Reversion (Loss of Water Resistance Over Time)

Possible Causes:

- **Incomplete Curing:** A significant amount of unreacted AKD remains on the paper. This unreacted AKD can undergo hydrolysis, which does not contribute to sizing and can even be detrimental.^[3]
- **Migration of Unreacted AKD:** Unreacted AKD can migrate to the surface of the paper, leading to a temporary increase in hydrophobicity that is not stable.

- **Hydrolysis of Ester Bonds:** Although the β -keto ester bond is relatively stable, it can hydrolyze under certain conditions, leading to a loss of sizing.
- **Oxidative Photodegradation:** Exposure to light and oxygen can cause degradation of the AKD molecule, leading to a loss of hydrophobicity.

Troubleshooting Steps:

- **Optimize Curing Conditions:** The most effective way to prevent sizing reversion is to ensure complete curing during the initial drying process by optimizing temperature and time.
- **Accelerated Curing Test:** To predict the final sizing level and the potential for reversion, a sample can be cured in an oven (e.g., 15 minutes at 105°C) and its water resistance compared to a sample that has not been post-cured.[8] A large difference may indicate a suboptimal curing process on the machine.
- **Storage Conditions:** Store the paper in a controlled environment to minimize exposure to high humidity and UV light, which can accelerate degradation.

Data Presentation

Table 1: Influence of Curing Temperature and Time on Sizing Efficiency (Illustrative Data)

Curing Temperature (°C)	Curing Time (seconds)	Cobb Value (g/m ²)	Water Contact Angle (°)
80	30	> 50	< 90
95	30	35 - 45	90 - 100
105	30	25 - 35	100 - 110
120	30	< 25	> 110
105	15	30 - 40	95 - 105
105	45	< 25	> 110

Note: This table provides illustrative data based on general trends reported in the literature. Actual values will vary depending on the specific pulp, AKD emulsion, and paper machine conditions.

Experimental Protocols

Determination of Water Resistance (Cobb Test)

Objective: To quantify the water absorptiveness of the sized paper, which is an indirect measure of the degree of sizing.

Methodology (based on TAPPI T 441):

- Sample Preparation: Cut a circular test specimen with an area of 100 cm². Condition the specimen at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.[\[9\]](#)
- Initial Weighing: Weigh the conditioned specimen to the nearest 0.01 g.[\[10\]](#)
- Water Exposure:
 - Place the specimen in the Cobb tester with the side to be tested facing up.
 - Securely clamp the ring to prevent any leakage.
 - Pour 100 mL of deionized water into the ring.
 - Start a stopwatch immediately. The standard test duration is 60 seconds (Cobb60).
- Blotting:
 - At the end of the test period, pour out the water and quickly unclamp the ring.
 - Place the specimen on a sheet of blotting paper with the wet side up.
 - Immediately place a second sheet of blotting paper on top of the specimen.
 - Use a standardized 10 kg hand roller to blot the excess water by rolling it once forward and once backward.[\[10\]](#)

- Final Weighing: Immediately weigh the blotted specimen to the nearest 0.01 g.[\[10\]](#)
- Calculation: The Cobb value is calculated as the weight of water absorbed per square meter of paper (g/m^2) using the following formula: $\text{Cobb Value} = (\text{Final Weight} - \text{Initial Weight}) \times 100$

Measurement of Surface Wettability (Contact Angle)

Objective: To directly measure the hydrophobicity of the paper surface.

Methodology:

- Sample Preparation: Place a flat, wrinkle-free sample of the sized paper on the stage of the contact angle goniometer.
- Droplet Deposition: A small droplet of a known volume (e.g., 1-5 μL) of deionized water is gently deposited onto the paper surface from a syringe.
- Image Capture and Analysis: A camera captures the image of the droplet on the surface. Software then analyzes the shape of the droplet and calculates the angle between the tangent of the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.
- Time-Dependent Measurement: The contact angle can be measured at a specific time after droplet deposition (e.g., 5 seconds) or monitored over a period of time to observe its change as the water is absorbed into the paper.[\[11\]](#)

Spectroscopic Analysis of Esterification (FTIR)

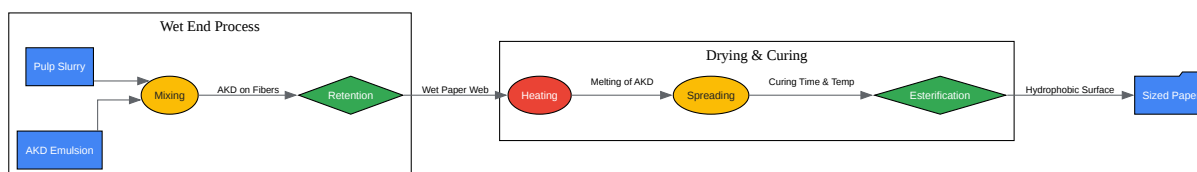
Objective: To qualitatively or semi-quantitatively assess the formation of the β -keto ester bond between AKD and cellulose.

Methodology:

- Sample Preparation: A sample of the sized paper is placed in the sample holder of an FTIR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.

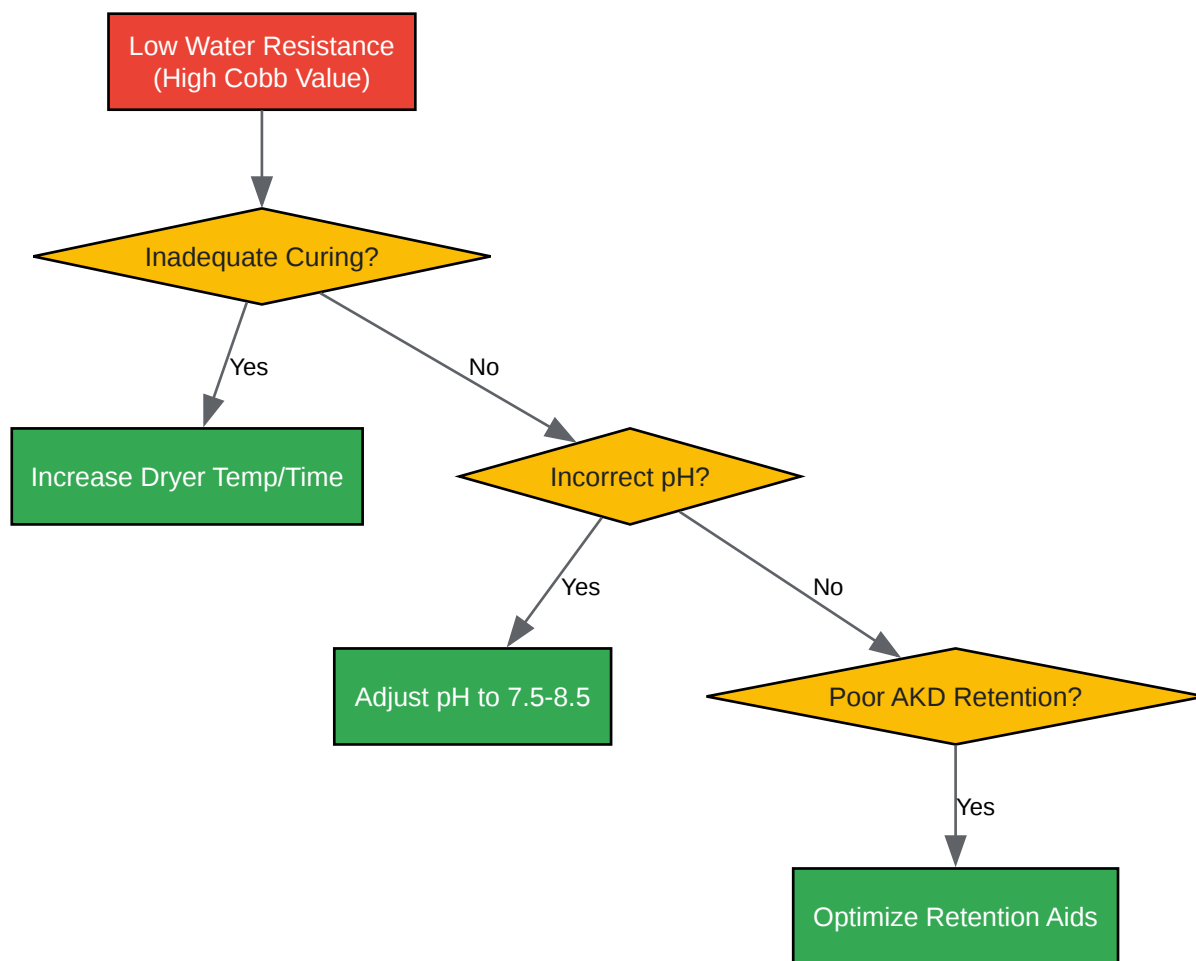
- Spectrum Acquisition: An infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-650 cm^{-1}).
- Spectral Analysis:
 - The disappearance or reduction in the intensity of the characteristic peaks of the AKD lactone ring (around 1848 cm^{-1} and 1721 cm^{-1}) is observed.[12]
 - The appearance of new peaks corresponding to the β -keto ester bond (typically in the region of 1735-1710 cm^{-1}) is monitored.[12]
 - The presence of a peak around 1707 cm^{-1} can indicate the formation of hydrolyzed AKD (a ketone), which is an undesirable byproduct.[13]
- Quantitative Analysis (Semi-quantitative): By comparing the intensity of the β -keto ester peak to a reference peak in the cellulose spectrum, a semi-quantitative estimation of the degree of esterification can be made.

Visualizations



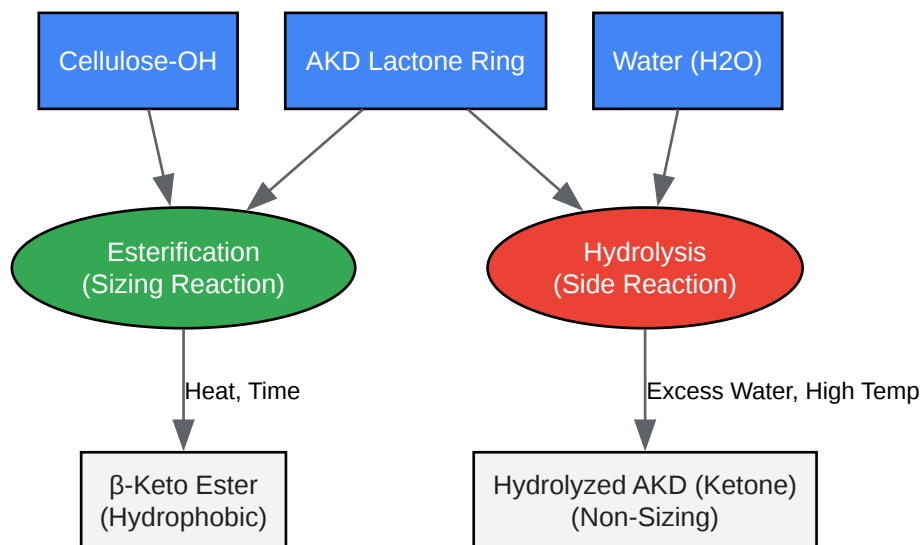
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Caption: Experimental workflow for AKD sizing from wet end to final product.



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Caption: Troubleshooting logic for low water resistance in AKD sized paper.



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Caption: Competing reaction pathways of AKD with cellulose and water.

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